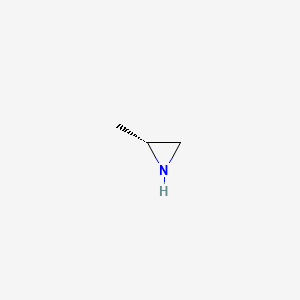

(R)-2-Methylaziridine

Overview

Description

®-2-Methylaziridine is a chiral aziridine compound characterized by a three-membered ring structure with a nitrogen atom and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Methylaziridine can be synthesized through several methods. One common approach involves the reaction of ®-2-chloropropane with sodium azide, followed by reduction with lithium aluminum hydride. Another method includes the cyclization of ®-2-amino-1-propanol using a dehydrating agent such as thionyl chloride.

Industrial Production Methods: In an industrial setting, ®-2-Methylaziridine can be produced through the catalytic hydrogenation of ®-2-nitropropane. This method involves the use of a palladium catalyst under high pressure and temperature conditions to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylaziridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ®-2-methylaziridine N-oxide using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction of ®-2-Methylaziridine can yield ®-2-methylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring opens to form different substituted amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: ®-2-Methylaziridine N-oxide.

Reduction: ®-2-Methylamine.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

®-2-Methylaziridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Methylaziridine involves its ability to act as a nucleophile due to the presence of the nitrogen atom in the aziridine ring. This nucleophilicity allows it to participate in various chemical reactions, forming covalent bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

(S)-2-Methylaziridine: The enantiomer of ®-2-Methylaziridine, differing in the spatial arrangement of the methyl group.

Aziridine: The parent compound without the methyl substitution.

Ethyleneimine: A related compound with a similar three-membered ring structure but without the methyl group.

Uniqueness: ®-2-Methylaziridine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and the development of chiral pharmaceuticals.

Biological Activity

(R)-2-Methylaziridine, also known as propyleneimine, is a cyclic amine with significant biological activity, particularly as a reactive alkylating agent. This article reviews its biological properties, including mutagenicity, carcinogenicity, and antibacterial activity, supported by empirical data and case studies.

- Molecular Formula : CHN

- CAS Number : 109-55-7

- Structure : The compound features a three-membered aziridine ring with a methyl group at the 2-position.

1. Mutagenicity and Carcinogenicity

This compound has been shown to possess mutagenic properties. Studies indicate that it induces mutations in various organisms:

- Bacterial Systems : It is mutagenic to Salmonella and induces mitotic recombination in Saccharomyces cerevisiae.

- Drosophila melanogaster : It causes somatic mutations and sex-linked recessive lethal mutations when administered via inhalation in repair-deficient genotypes .

In terms of carcinogenicity, the International Agency for Research on Cancer (IARC) has classified 2-methylaziridine as a probable human carcinogen based on sufficient evidence from animal studies. Notably, renal damage was observed in rats exposed to doses of 20 μL/kg body weight, leading to coagulative necrosis at the renal papilla .

2. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various aziridine derivatives, including this compound. The minimal inhibitory concentration (MIC) values were determined against several bacterial strains:

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 3a | Staphylococcus aureus | 16 | 32 |

| 3b | E. coli | 32 | 64 |

| 3f | Gram-positive strains | 16 | 32 |

| 3o | MRSA | 32 | 64 |

The results indicate that while some derivatives exhibit significant antibacterial activity against Gram-positive bacteria, they are generally less effective than established antibiotics like ampicillin .

Case Study 1: Renal Toxicity

In a study examining the renal effects of this compound in Fischer 344 rats, it was found that administration at a dose of 20 μL/kg caused an increase in urinary enzymes indicative of renal damage. Histological analysis revealed coagulative necrosis specifically at the renal papillae . This study highlights the compound's potential for nephrotoxicity and underscores the importance of dose management in applications involving this chemical.

Case Study 2: Antimicrobial Efficacy

A comprehensive screening of aziridine derivatives demonstrated that compounds with specific substituents at the R position exhibited varying degrees of antibacterial activity. For instance, compounds with (S)-2-methyl groups showed enhanced efficacy against certain strains compared to their (R)-isopropyl counterparts . This suggests that structural modifications can significantly influence biological outcomes.

Properties

IUPAC Name |

(2R)-2-methylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDGMOYKSFPLSE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232492 | |

| Record name | Propylenimine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83647-99-8 | |

| Record name | Propylenimine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylenimine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENIMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNU36C9XUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the isomerization of (R)-2-methylaziridine when complexed with cobalt(III)?

A: The research highlights that this compound, when forming a complex with cobalt(III), exhibits slow inversion at the nitrogen center. [] This slow epimerization between the N(R) and N(S) isomers is attributed to the strained three-membered ring structure of the methylaziridine ligand. [] Kinetic studies revealed a slow rate constant of 5 × 10−2 M−1 S−1 at 25 °C, indicating the stability of the complex and the challenge in interconversion between the isomers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.